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molecular formula C11H14F3N3 B8611394 (S)-3-Methyl-1-(3-trifluoromethylpyridin-2-yl)piperazine

(S)-3-Methyl-1-(3-trifluoromethylpyridin-2-yl)piperazine

Cat. No. B8611394
M. Wt: 245.24 g/mol
InChI Key: JEAHPTUMWGWDOJ-QMMMGPOBSA-N
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Patent
US08748610B2

Procedure details

More specifically, compound 1 is 2-chloro-3-trifluoromethylpyridine (2 g); compound 2 is (R)-2-methyl piperazine; the synthesized compound 3 is 3-methyl-1-(3-trifluoromethyl-2-pyridyl)piperazine (2.5 g, yield about 92.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si](C)(C)C1C=C(C=CC=1)N.Cl[C:13]1[C:18]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:16]=[CH:15][N:14]=1.[CH3:23][C@@H:24]1[CH2:29][NH:28][CH2:27][CH2:26][NH:25]1>>[CH3:23][CH:24]1[NH:25][CH2:26][CH2:27][N:28]([C:13]2[C:18]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:16]=[CH:15][N:14]=2)[CH2:29]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C=1C=C(N)C=CC1)(C)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(F)(F)F
Step Three
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1NCCNC1
Step Five
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CN(CCN1)C1=NC=CC=C1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08748610B2

Procedure details

More specifically, compound 1 is 2-chloro-3-trifluoromethylpyridine (2 g); compound 2 is (R)-2-methyl piperazine; the synthesized compound 3 is 3-methyl-1-(3-trifluoromethyl-2-pyridyl)piperazine (2.5 g, yield about 92.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si](C)(C)C1C=C(C=CC=1)N.Cl[C:13]1[C:18]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:16]=[CH:15][N:14]=1.[CH3:23][C@@H:24]1[CH2:29][NH:28][CH2:27][CH2:26][NH:25]1>>[CH3:23][CH:24]1[NH:25][CH2:26][CH2:27][N:28]([C:13]2[C:18]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:16]=[CH:15][N:14]=2)[CH2:29]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C=1C=C(N)C=CC1)(C)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(F)(F)F
Step Three
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1NCCNC1
Step Five
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CN(CCN1)C1=NC=CC=C1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08748610B2

Procedure details

More specifically, compound 1 is 2-chloro-3-trifluoromethylpyridine (2 g); compound 2 is (R)-2-methyl piperazine; the synthesized compound 3 is 3-methyl-1-(3-trifluoromethyl-2-pyridyl)piperazine (2.5 g, yield about 92.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si](C)(C)C1C=C(C=CC=1)N.Cl[C:13]1[C:18]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:16]=[CH:15][N:14]=1.[CH3:23][C@@H:24]1[CH2:29][NH:28][CH2:27][CH2:26][NH:25]1>>[CH3:23][CH:24]1[NH:25][CH2:26][CH2:27][N:28]([C:13]2[C:18]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:16]=[CH:15][N:14]=2)[CH2:29]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C=1C=C(N)C=CC1)(C)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(F)(F)F
Step Three
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1NCCNC1
Step Five
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CN(CCN1)C1=NC=CC=C1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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